

An In-depth Technical Guide to 3-Hydroxy Carvedilol-d5

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Compound of Interest		
Compound Name:	3-Hydroxy Carvedilol-d5	
Cat. No.:	B12432149	Get Quote

This technical guide provides a comprehensive overview of the chemical and physical properties, metabolic pathways, and analytical methodologies related to **3-Hydroxy Carvedilol-d5**. This isotopically labeled metabolite of Carvedilol is a critical tool for researchers, scientists, and drug development professionals in pharmacokinetic and metabolic studies.

Core Chemical and Physical Properties

3-Hydroxy Carvedilol-d5 is the deuterium-labeled form of 3-Hydroxy Carvedilol, a metabolite of the widely used beta-blocker, Carvedilol.[1] The incorporation of five deuterium atoms provides a stable isotopic signature, making it an ideal internal standard for quantitative bioanalytical assays.[1]

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of **3-Hydroxy Carvedilol-d5**.



Identifier	Value	Source
Chemical Name	4-[2-Hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino] propoxy-d5]-9H-carbazol-3-ol	[2][3][4]
CAS Number	1329836-56-7	[1][2][3][4][5]
Unlabeled CAS Number	146574-43-8	[1][2][5]
Molecular Formula	C24H21D5N2O5	[1][2][3][4]
Molecular Weight	427.50 g/mol	[1][2][3][4]
Accurate Mass	427.2156	[2]

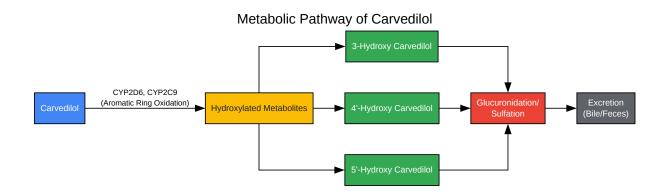
Physical Property	Value	Source
Appearance	Greyish Yellow Solid	[3][6]
Melting Point	139-142°C (decomposes)	[6]
Solubility	Soluble in Chloroform, DMSO, Methanol	[6]
Storage Conditions	2-8°C, Refrigerator	[3]

Metabolic Pathway of Carvedilol

Carvedilol undergoes extensive metabolism in the liver, primarily through aromatic ring oxidation and glucuronidation, mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9.[7][8][9][10][11] This process leads to the formation of several metabolites, including the active 3-hydroxy, 4'-hydroxy, and 5'-hydroxy carvedilol.[7][10] The 4'-hydroxyphenyl metabolite is noted to be approximately 13 times more potent in β -blockade than the parent compound.[7]

The following diagram illustrates the primary metabolic pathway leading to the formation of hydroxylated Carvedilol metabolites.





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Caption: Metabolic conversion of Carvedilol to its hydroxylated metabolites.

Experimental Protocols

The quantification of 3-Hydroxy Carvedilol and its deuterated analog in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol synthesized from published methodologies for the analysis of Carvedilol and its metabolites.[12][13][14][15][16]

Protocol: Quantification of 3-Hydroxy Carvedilol-d5 in Human Plasma by LC-MS/MS

- 1. Sample Preparation (Solid-Phase Extraction)
- To 100 μL of human plasma, add an appropriate amount of 3-Hydroxy Carvedilol-d5 as an internal standard.
- Vortex the sample for 30 seconds.
- Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Phenomenex Strata[™]-X).[13]

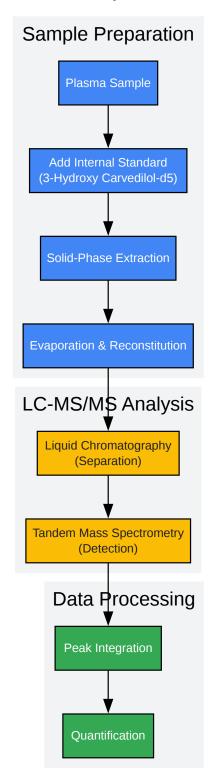


- Wash the cartridge with an appropriate washing solution (e.g., 2% formic acid in water).
- Elute the analytes with a suitable elution solvent (e.g., methanol).
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
- 2. LC-MS/MS Analysis
- Chromatographic Column: UPLC C18 column (e.g., 50 x 2.1 mm, 1.7 μm).[14]
- Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 4.0 mM ammonium formate, pH 3.0 adjusted with 0.1% formic acid).[13][14]
- Flow Rate: 0.4 mL/min.[16]
- Injection Volume: 5-15 μL.[15]
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[13][14]
- Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-toproduct ion transitions for 3-Hydroxy Carvedilol and **3-Hydroxy Carvedilol-d5**.
- 3. Data Analysis
- Quantify the concentration of 3-Hydroxy Carvedilol by calculating the peak area ratio of the analyte to the internal standard (3-Hydroxy Carvedilol-d5).
- Generate a calibration curve using known concentrations of the analyte to determine the concentration in the unknown samples.

The following diagram illustrates a typical experimental workflow for the quantification of **3-Hydroxy Carvedilol-d5**.



LC-MS/MS Analytical Workflow



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Caption: Workflow for the quantification of 3-Hydroxy Carvedilol-d5.



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